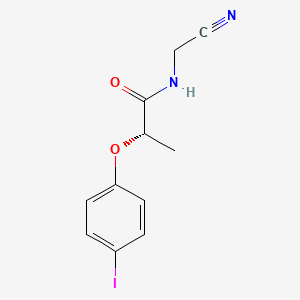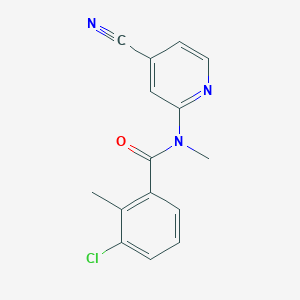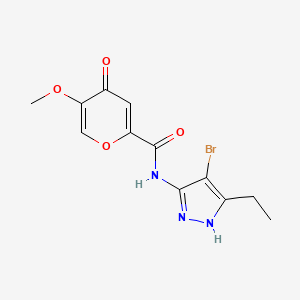![molecular formula C17H21N3O3 B6625643 (2-cyclopropylfuran-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6625643.png)
(2-cyclopropylfuran-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-cyclopropylfuran-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone is a complex organic compound that features a cyclopropyl group attached to a furan ring and is linked to a pyrrolidinylmethyl group via a methanone moiety. It possesses various functional groups such as hydroxyl, pyrazolyl, and cyclopropyl, making it a versatile molecule in chemical research.
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction involving several key intermediates:
Formation of the cyclopropylfuran intermediate.
Coupling of the intermediate with a pyrrolidine derivative.
Introduction of the hydroxymethyl and pyrazolyl groups via selective functionalization.
Industrial Production Methods
To achieve industrial-scale production, the reaction parameters must be optimized for yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure high efficiency and reproducibility.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation, especially at the hydroxymethyl group, to form various oxidation products.
Reduction: : Reduction reactions may target the carbonyl group, converting it into alcohol.
Substitution: : Electrophilic substitution can occur at the pyrazolyl ring or the furan moiety.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Halogenating agents for electrophilic substitution.
Major Products
Oxidation: : Corresponding carboxylic acids or ketones.
Reduction: : Alcohols or other reduced derivatives.
Substitution: : Various halogenated products.
科学研究应用
Chemistry
The compound can be used as a building block in organic synthesis, contributing to the development of new materials or complex molecules.
Biology
In biological research, it can serve as a model compound for studying enzyme interactions and metabolic pathways.
Medicine
Potential therapeutic applications may include anti-inflammatory, antiviral, or antimicrobial properties, though further research is required to confirm these effects.
Industry
The compound can be employed in the development of advanced polymers, resins, or other industrial materials due to its structural complexity.
作用机制
The compound's mechanism of action varies based on its application. Generally, it may involve:
Enzyme Inhibition: : It could inhibit specific enzymes by binding to active sites, altering metabolic processes.
Signal Modulation: : Interaction with cellular receptors or proteins, modulating signaling pathways.
相似化合物的比较
Similar Compounds
(2-cyclopropylfuran-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]methanone
(2-cyclopropylfuran-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(2-methylpyrazol-5-yl)pyrrolidin-1-yl]methanone
Uniqueness
The presence of a cyclopropyl group and a furan ring makes it more rigid and structurally distinct compared to similar compounds. This rigidity can affect its reactivity and interaction with biological targets.
This detailed overview should help you understand the significance and versatility of (2-cyclopropylfuran-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone
属性
IUPAC Name |
(2-cyclopropylfuran-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-19-7-12(6-18-19)15-9-20(8-13(15)10-21)17(22)14-4-5-23-16(14)11-2-3-11/h4-7,11,13,15,21H,2-3,8-10H2,1H3/t13-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSKQHBOSOVHKQ-ZFWWWQNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2CO)C(=O)C3=C(OC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)C(=O)C3=C(OC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-1-[4-(1-methylsulfanylcyclopropanecarbonyl)piperazin-1-yl]-2-phenylpropan-1-one](/img/structure/B6625568.png)

![N-[2-[5-(4-methyl-3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B6625596.png)
![N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-4-(oxan-4-yl)butanamide](/img/structure/B6625606.png)

![(1R,2R)-N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B6625620.png)

![(2R,3R)-2-(4-chloro-3-fluorophenyl)-N-[2-(1H-imidazol-2-yl)ethyl]oxolane-3-carboxamide](/img/structure/B6625627.png)
![(1R,2R)-N-[[5-(difluoromethoxy)pyridin-2-yl]methyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B6625634.png)
![N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide](/img/structure/B6625650.png)
![1-[4-(2-Cyclopropylfuran-3-carbonyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B6625657.png)
![N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide](/img/structure/B6625658.png)
![4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide](/img/structure/B6625682.png)
![N-[(3-chlorothiophen-2-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B6625693.png)
